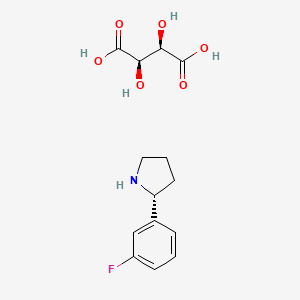

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate

Description

BenchChem offers high-quality (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQAIJHTOIUGNX-PRCBPEIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719860 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(2R)-2-(3-fluorophenyl)pyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160819-39-6 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(2R)-2-(3-fluorophenyl)pyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate

Abstract: This technical guide provides a comprehensive examination of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate, a chiral building block of significant interest in modern medicinal chemistry and drug development. The document delves into its core chemical and physical properties, methods of stereoselective synthesis via chiral resolution, analytical characterization techniques, and its role as a versatile scaffold in creating novel therapeutic agents. The narrative emphasizes the causal relationships behind experimental choices and methodologies, offering field-proven insights for researchers, scientists, and professionals in pharmaceutical development.

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs.[1][2] Its non-planar, five-membered saturated structure provides a three-dimensional framework that can be precisely decorated with substituents to optimize interactions with biological targets. The stereochemistry of these substituents is often critical for pharmacological activity, with different enantiomers exhibiting vastly different potency, selectivity, and metabolic profiles.[2]

(R)-2-(3-Fluorophenyl)pyrrolidine has emerged as a particularly valuable building block. The introduction of a fluorine atom on the phenyl ring can significantly modulate the molecule's properties, enhancing metabolic stability, binding affinity, and lipophilicity.[3] However, the synthesis of the single, desired (R)-enantiomer presents a common challenge in pharmaceutical development. This guide focuses on the L-tartrate salt of this compound, a form that is intrinsically linked to its method of production—classical chiral resolution—and one that offers significant advantages in handling and formulation due to improved physical properties.[4]

Core Physicochemical and Structural Properties

The L-tartrate salt is a 1:1 compound formed between the basic (R)-2-(3-fluorophenyl)pyrrolidine and the acidic L-(+)-tartaric acid. This salt formation is not merely for convenience; it is the direct result of the most common method for isolating the (R)-enantiomer from a racemic mixture.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid compound with (2R)-2-(3-fluorophenyl)pyrrolidine (1:1) | |

| CAS Number | 1391463-17-4 | [5] |

| Molecular Formula | C₁₄H₁₈FNO₆ | [5] |

| Molecular Weight | 315.29 g/mol | [5][6] |

| Appearance | White to off-white solid | |

| InChI Key | LPQAIJHTOIUGNX-PRCBPEIBSA-N |

Predicted Physicochemical Characteristics

The properties of the free amine are modulated significantly by salt formation. The L-tartrate salt enhances aqueous solubility, a critical factor for oral bioavailability and formulation development.[4]

| Property (Free Amine/Salt) | Predicted Value/Observation | Significance | Source |

| LogP (Predicted, Free Amine) | 2.1 | Balances lipophilicity and metabolic stability. | [4] |

| pKa (Predicted, Free Amine) | 9.58 ± 0.10 | Indicates the basicity of the pyrrolidine nitrogen, crucial for salt formation. | [7] |

| Aqueous Solubility (L-Tartrate Salt) | High (>10 mg/mL) | The salt form dramatically improves solubility compared to other forms, which is essential for drug development. | [4] |

| Metabolic Stability (t₁/₂) | >60 min (human microsomes) | The 3-fluorophenyl group contributes to good metabolic stability. | [4] |

Synthesis and Stereochemical Control: The Central Role of Chiral Resolution

Achieving high enantiomeric purity is paramount. While asymmetric synthesis routes exist, classical diastereomeric salt crystallization remains a robust, scalable, and cost-effective method for producing single-enantiomer amines like (R)-2-(3-fluorophenyl)pyrrolidine.[8]

The Principle of Diastereomeric Salt Resolution

The fundamental challenge is that enantiomers ((R)- and (S)-forms) have identical physical properties and cannot be separated by standard techniques like crystallization or chromatography. Chiral resolution circumvents this by using a single-enantiomer resolving agent—in this case, L-tartaric acid—to convert the pair of enantiomers into a pair of diastereomers.[9][10]

-

(R)-amine + (L)-acid → (R,L)-diastereomeric salt

-

(S)-amine + (L)-acid → (S,L)-diastereomeric salt

These diastereomeric salts have different three-dimensional structures and, consequently, different physical properties, most importantly, solubility.[11] This difference allows for their separation via fractional crystallization.

Experimental Protocol: Resolution of (±)-2-(3-Fluorophenyl)pyrrolidine

This protocol provides a self-validating methodology for isolating the desired (R)-enantiomer. The success of each step is confirmed by analytical checks.

Step 1: Diastereomeric Salt Formation

-

Dissolve racemic 2-(3-fluorophenyl)pyrrolidine (1.0 eq.) in a suitable protic solvent such as ethanol or isopropanol. The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts.

-

In a separate vessel, dissolve L-(+)-tartaric acid (0.5-1.0 eq.) in the same solvent, heating gently if necessary. Using 0.5 equivalents of the resolving agent is often most efficient for initial screening and enrichment.[8]

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Heat the combined mixture to ensure complete dissolution, then allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for selective crystallization of the less soluble diastereomer.

-

Further cool the mixture in an ice bath (0-4 °C) to maximize the yield of the crystallized salt.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble (S,L)-diastereomer.

-

Dry the crystals under vacuum.

-

Self-Validation Check: At this stage, a small sample of the salt should be converted back to the free amine and its enantiomeric excess (e.e.) determined by chiral HPLC. If the e.e. is below the desired purity (>98%), a recrystallization of the salt from a fresh portion of the solvent is necessary.

Step 3: Liberation of the Free (R)-Amine

-

Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add an aqueous base (e.g., 2M NaOH or K₂CO₃) portion-wise with vigorous stirring to adjust the pH to >11. This deprotonates the pyrrolidine nitrogen and protonates the tartrate, breaking the salt.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free (R)-2-(3-fluorophenyl)pyrrolidine.

Step 4: Formation of the Final L-Tartrate Salt

-

Dissolve the purified (R)-amine in a suitable solvent (e.g., ethanol).

-

Add a solution of L-tartaric acid (1.0 eq.) in the same solvent.

-

The (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate salt will precipitate. It can be isolated by filtration, washed with a cold solvent, and dried. This final salt is often a stable, crystalline solid with improved handling properties.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Buy (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9 [smolecule.com]

- 4. (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate | 1391463-17-4 | Benchchem [benchchem.com]

- 5. (R)-2-(3-Fluorophenyl)pyrrolidine L-Tartrate | 1391463-17-4 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9 [amp.chemicalbook.com]

- 8. onyxipca.com [onyxipca.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate: A Key Chiral Building Block in Modern Drug Discovery

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate (CAS Number: 1391463-17-4) is a specialized chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrrolidine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved therapeutics.[1] The incorporation of a fluorine atom and the specific (R)-enantiomeric configuration of this particular derivative offer unique physicochemical properties that are highly sought after for creating potent and selective drug candidates. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, analytical characterization, and applications of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate, with a focus on its role as a key intermediate in the synthesis of advanced therapeutic agents.

Introduction: The Significance of Chiral Fluorinated Pyrrolidines

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry. Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. When chirality is introduced, as in the case of 2-substituted pyrrolidines, the resulting enantiomers often exhibit markedly different pharmacological and toxicological profiles.

The introduction of fluorine into drug candidates has become a prevalent strategy in modern drug design. The unique properties of the fluorine atom—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[2]

(R)-2-(3-Fluorophenyl)pyrrolidine combines these advantageous features: a chiral pyrrolidine core and a strategically placed fluorophenyl group. The L-tartrate salt form is critical for the isolation and purification of the desired (R)-enantiomer, ensuring high optical purity, which is a stringent requirement for clinical drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1391463-17-4 | [3] |

| Molecular Formula | C₁₄H₁₈FNO₆ | [3] |

| Molecular Weight | 315.29 g/mol | [3] |

| Appearance | White to off-white solid | |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; (2R)-2-(3-fluorophenyl)pyrrolidine (1:1) | |

| Storage Temperature | Room Temperature |

Synthesis and Chiral Resolution

The synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is a multi-step process that involves the initial formation of a racemic mixture of 2-(3-fluorophenyl)pyrrolidine, followed by chiral resolution to isolate the desired (R)-enantiomer. While a specific protocol for this exact molecule is proprietary and often found within patents, a general and robust synthetic strategy can be outlined based on established chemical principles and analogous syntheses.[4]

Synthesis of Racemic 2-(3-Fluorophenyl)pyrrolidine

A common and effective method for the synthesis of the racemic pyrrolidine core involves a cyclization reaction. A plausible synthetic route is detailed below, inspired by similar preparations of fluorophenyl-pyrrolidine derivatives.[4]

Workflow for the Synthesis of Racemic 2-(3-Fluorophenyl)pyrrolidine:

Caption: Plausible synthetic workflow for racemic 2-(3-fluorophenyl)pyrrolidine.

Experimental Protocol (Hypothetical):

-

Step 1: Condensation: To a solution of 1-(3-fluorophenyl)ethan-1-one and (R)-tert-butylsulfinamide in a suitable solvent (e.g., THF), a dehydrating agent such as titanium(IV) ethoxide is added. The reaction is stirred at reflux until the formation of the corresponding N-sulfinylimine is complete, as monitored by TLC or LC-MS.

-

Step 2: Grignard Addition: The crude N-sulfinylimine is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A solution of vinylmagnesium bromide is added dropwise, and the reaction is stirred until completion.

-

Step 3: Reductive Cyclization: The intermediate from the Grignard reaction is treated with a strong acid, such as trifluoroacetic acid, in the presence of a reducing agent like triethylsilane. This promotes the removal of the sulfinyl group and subsequent intramolecular cyclization to form the racemic 2-(3-fluorophenyl)pyrrolidine. The crude product is then purified by column chromatography.

Chiral Resolution using L-(+)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is achieved through diastereomeric salt formation. This classical resolution technique leverages the different physical properties (primarily solubility) of the diastereomeric salts formed between the racemic amine and a chiral acid.

Workflow for Chiral Resolution:

Sources

- 1. enamine.net [enamine.net]

- 2. US20150051253A1 - ( ) (2r,3s)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (l)-(+) tartrate salt, its method of production and use - Google Patents [patents.google.com]

- 3. (R)-2-(3-Fluorophenyl)pyrrolidine L-Tartrate | 1391463-17-4 [chemicalbook.com]

- 4. CN112624950A - Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine - Google Patents [patents.google.com]

Preamble: Charting the Unexplored Territory of a Novel Pyrrolidine Scaffold

An In-Depth Technical Guide to the Putative Mechanism of Action of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate

To the researchers, scientists, and drug development professionals at the vanguard of neuroscience and pharmacology, this document serves as a comprehensive guide to understanding the potential mechanism of action of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate. It is critical to establish at the outset that, as of the current scientific literature, a definitive mechanism of action for this specific molecule has not been elucidated. This guide, therefore, deviates from a descriptive to a prescriptive and exploratory framework.

Drawing upon extensive experience in molecular pharmacology and assay development, this paper will deconstruct the compound's core structural motifs—the pyrrolidine ring and the 3-fluorophenyl group—to build evidence-based hypotheses on its biological targets. More importantly, it will lay out a rigorous, multi-phase experimental workflow, complete with detailed protocols, designed to systematically investigate and ultimately define the compound's pharmacological identity. This is not merely a summary of what is known, but a strategic blueprint for discovery.

Part 1: A Priori Mechanistic Hypothesis Development Based on Structural Analysis

The molecular architecture of (R)-2-(3-Fluorophenyl)pyrrolidine provides significant clues to its potential biological activity. The structure consists of a chiral pyrrolidine ring, a versatile scaffold found in numerous biologically active compounds, substituted at the 2-position with a 3-fluorophenyl group.

The Pyrrolidine Core: A Privileged Scaffold in CNS Drug Discovery

The five-membered nitrogen-containing pyrrolidine ring is a cornerstone of medicinal chemistry. Its non-planar, saturated nature allows for a three-dimensional exploration of pharmacophore space, which is often crucial for high-affinity and selective interactions with biological targets. Notably, this scaffold is integral to a class of compounds that interact with monoamine transporters. A series of 3,3-disubstituted pyrrolidines have been identified as potent monoamine triple reuptake inhibitors, demonstrating low nanomolar potency for the dopamine, serotonin, and norepinephrine transporters.[1] This precedent strongly suggests that a primary avenue of investigation for (R)-2-(3-Fluorophenyl)pyrrolidine should be its potential role as a monoamine reuptake inhibitor.

Hypothesis 1: Inhibition of the Dopamine Transporter (DAT)

Given the structural similarities of the pyrrolidine scaffold to known dopamine reuptake inhibitors (DRIs), the most prominent hypothesis is that (R)-2-(3-Fluorophenyl)pyrrolidine acts as an inhibitor of the dopamine transporter (DAT). DRIs block the reabsorption of dopamine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine and enhancing dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of drugs used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.

The substitution pattern on the phenyl ring is also critical. Structure-activity relationship (SAR) studies on other DAT inhibitors have shown that halogen substitutions, such as fluorine, on the phenyl ring can significantly influence binding affinity and selectivity.[2][3]

The Role of Fluorine Substitution

The presence of a fluorine atom at the meta-position of the phenyl ring is a deliberate and common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and enhance the compound's pharmacokinetic profile.

Hypothesis 2: Inhibition of Cytochrome P450 Enzymes

While less probable as a primary mechanism of therapeutic action, the potential for interaction with metabolic enzymes like Cytochrome P450 (CYP) should not be overlooked, particularly from a drug-drug interaction perspective. The fluorophenyl group suggests that the compound could be a candidate for inhibiting CYP enzymes. For instance, studies have explored the activity of similar scaffolds as inhibitors of CYP2D6, an enzyme responsible for the metabolism of approximately 25% of commonly prescribed drugs.[4]

Part 2: A Phased Experimental Framework for Mechanism of Action Elucidation

This section provides a detailed, actionable plan for characterizing the pharmacological activity of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate. The workflow is designed to be self-validating, with each phase building upon the data from the previous one.

Experimental Workflow Overview

The logical flow of this investigation is to first establish binding to hypothesized targets, then confirm a functional effect resulting from that binding, and finally to observe a physiological consequence in a more complex system.

Caption: Hypothesized mechanism of dopamine reuptake inhibition.

Part 4: Quantitative Data Context

To provide a benchmark for interpreting potential experimental results, the following table summarizes the binding affinities of known pyrrolidine-based DAT inhibitors.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT Selectivity (vs. SERT/NET) | Reference |

| α-PVP | 22.2 | >10,000 | 1,480 | High | [5] |

| α-PHP | 16.0 | 33,000 | 1,100 | High | [5] |

| 4-MePPP | 1,290 | >10,000 | 4,200 | Moderate | [5] |

| Rimcazole | 248 | N/A | N/A | N/A | [6] |

This table serves as a comparative reference. N/A indicates data not available in the cited source.

Conclusion and Future Directions

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is a molecule of significant interest due to its structural features, which are common to potent CNS-active agents. While its precise mechanism of action remains to be formally determined, a strong, structurally supported hypothesis points towards its function as a dopamine reuptake inhibitor.

The comprehensive experimental framework detailed in this guide provides a rigorous and validated pathway for elucidating this mechanism. By systematically progressing from in vitro binding and functional assays to more complex physiological assessments, researchers can definitively characterize the pharmacological profile of this compound. The successful completion of this research plan will not only unveil the core mechanism of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate but also pave the way for its potential development as a novel therapeutic agent for dopamine-related neurological or psychiatric disorders.

References

- Smolecule. (2023). (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9. Smolecule. [Link not available]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

-

Wójcikowski, J., Daniel, W. A. (2016). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Pharmacological Reports, 68(5), 955-960. [Link]

-

Paine, M. F., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(8), 1256-1263. [Link]

-

Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. [Link]

-

Skolnick, P., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6208-6211. [Link]

-

Glennon, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(14), 2527-2536. [Link]

-

Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756. [Link]

-

Loland, C. J., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6125-6135. [Link]

-

Kolanos, R., et al. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 7(9), 1251-1261. [Link]

-

Loland, C. J., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 53(16), 6125–6135. [Link]

-

Dutta, A. K., & Reith, M. E. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 6(12), 1399-1417. [Link]

-

Aradska, J., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4920. [Link]

-

RTI International. (n.d.). Monoamine reuptake inhibitors. RTI International. [Link]

-

Vaughan, R. A., & Foster, J. D. (2005). Affinity labeling the dopamine transporter ligand binding site. The AAPS Journal, 7(3), E638-E647. [Link]

-

Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. [Link]

-

Johnson, T. A., et al. (2009). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Bioorganic & Medicinal Chemistry Letters, 19(17), 5078-5081. [Link]

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]

-

Zhen, J., & Reith, M. E. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 15, 966504. [Link]

Sources

- 1. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Genesis and Scientific Journey of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate has emerged as a significant chiral building block in contemporary medicinal chemistry, particularly within the domain of central nervous system (CNS) drug discovery. This technical guide provides a comprehensive exploration of its discovery, historical context, synthesis, and the scientific rationale underpinning its development. While the definitive genesis of this specific tartrate salt in publicly accessible literature remains nuanced, this document synthesizes available information on its core components—the fluorinated 2-arylpyrrolidine scaffold and the application of L-tartaric acid for chiral resolution—to construct a detailed narrative. The guide delves into the stereoselective synthesis of the active (R)-enantiomer, the critical role of the fluorophenyl moiety in modulating bioactivity, and the established utility of L-tartaric acid in isolating desired stereoisomers. Furthermore, it examines the compound's likely, though not definitively documented, exploration as a dopamine reuptake inhibitor, contextualizing its significance within the broader history of neuropharmacology.

Introduction: The Significance of Chiral Scaffolds in CNS Drug Discovery

The development of therapeutics targeting the central nervous system is a cornerstone of modern medicine. A critical aspect of this endeavor is the increasing emphasis on stereochemistry in drug design. Many biological targets, such as receptors and enzymes, are chiral and thus interact differently with the enantiomers of a chiral drug molecule. This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. When combined with strategic functionalization, such as the incorporation of a fluorine atom, the resulting molecules can exhibit enhanced metabolic stability, improved blood-brain barrier penetration, and modulated target affinity.[2]

This guide focuses on (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate, a compound that embodies these key principles of modern drug discovery. While a singular, public "discovery" paper for this specific salt is not readily identifiable through broad searches, its existence and commercial availability point to its utility as a research chemical and a precursor in proprietary drug development programs. This document will, therefore, construct its history and technical profile by examining its constituent parts and the broader scientific context in which it emerged.

Historical Context: The Rise of Fluorinated Arylpyrrolidines and Dopamine Reuptake Inhibitors

The development of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is best understood within the historical trajectory of two key areas of medicinal chemistry: the strategic use of fluorine in drug design and the evolution of dopamine reuptake inhibitors.

The introduction of fluorine into drug candidates can profoundly alter their physicochemical properties. The small size and high electronegativity of the fluorine atom can lead to increased metabolic stability by blocking sites of oxidation, enhanced binding affinity through favorable interactions with protein targets, and improved membrane permeability.[2] These attributes are particularly advantageous for CNS-active agents, which must cross the blood-brain barrier to exert their effects. The 3-fluorophenyl group, in particular, has been a common motif in the design of CNS-targeted compounds.

Concurrently, the "dopamine hypothesis" of various neurological and psychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD), spurred the development of compounds that could modulate dopaminergic neurotransmission. The dopamine transporter (DAT) emerged as a key target, with inhibitors of this transporter increasing the synaptic concentration of dopamine.[3] The pyrrolidine scaffold has been extensively explored in the development of dopamine reuptake inhibitors, with the relative orientation of the aryl group and the basic nitrogen atom being critical for potent activity.[4] The abuse potential of some potent DAT inhibitors has also driven research into compounds with specific kinetic and selectivity profiles to separate therapeutic effects from addictive properties.[5]

It is within this scientific landscape that (R)-2-(3-Fluorophenyl)pyrrolidine likely emerged as a valuable tool for researchers exploring novel dopamine-related therapeutics.

Synthesis and Chiral Resolution: A Technical Overview

The synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate involves two critical stages: the creation of the 2-(3-fluorophenyl)pyrrolidine core and the subsequent resolution of the racemic mixture to isolate the desired (R)-enantiomer, followed by salt formation with L-tartaric acid.

Synthesis of Racemic 2-(3-Fluorophenyl)pyrrolidine

The synthesis of the racemic pyrrolidine can be achieved through various established methods in organic chemistry. A common approach involves the cyclization of a suitable precursor. While specific patents for the direct synthesis of this exact molecule are not prominently available, general methods for the synthesis of 2-arylpyrrolidines are well-documented.[6]

Chiral Resolution using L-Tartaric Acid

The separation of enantiomers is a crucial step in the production of single-enantiomer drugs. Diastereomeric salt formation is a classical and widely used method for chiral resolution on an industrial scale. This technique relies on the reaction of a racemic mixture of a base (in this case, 2-(3-fluorophenyl)pyrrolidine) with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid.[7]

The reaction produces a pair of diastereomeric salts, (R)-amine·L-tartrate and (S)-amine·L-tartrate. Diastereomers have different physical properties, including solubility in a given solvent. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its isolation by filtration. The more soluble diastereomer remains in the mother liquor.

The choice of L-tartaric acid as a resolving agent is driven by its natural abundance, low cost, and well-established efficacy in resolving a wide range of amines.[7][8]

Experimental Protocol: Chiral Resolution of 2-(3-Fluorophenyl)pyrrolidine

The following is a representative, generalized protocol for the chiral resolution of a racemic amine using L-tartaric acid. Optimization of solvent, temperature, and stoichiometry is typically required for a specific substrate.

-

Dissolution: Dissolve the racemic 2-(3-fluorophenyl)pyrrolidine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent to the amine solution, with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Liberation of the Free Amine (Optional): The purified diastereomeric salt can be treated with a base (e.g., sodium hydroxide solution) to liberate the free (R)-2-(3-fluorophenyl)pyrrolidine, which can then be extracted with an organic solvent.

-

Salt Formation: For the final product, the isolated diastereomeric salt is simply dried.

| Parameter | Typical Range/Value | Significance |

| Molar Ratio (Amine:Tartaric Acid) | 1:0.5 to 1:1 | Affects the efficiency of diastereomeric salt formation and crystallization. |

| Solvent System | Alcohols (Methanol, Ethanol), Ketones, or mixtures | Influences the solubility of the diastereomeric salts. |

| Crystallization Temperature | Room temperature followed by cooling (e.g., 0-5 °C) | Controls the rate of crystallization and the purity of the isolated salt. |

| Enantiomeric Excess (e.e.) of Product | >98% (with optimization) | A measure of the purity of the desired enantiomer. |

Putative Mechanism of Action and Pharmacological Profile

While specific pharmacological data for (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is not widely published, its structural features strongly suggest its investigation as a ligand for the dopamine transporter (DAT). The 2-arylpyrrolidine scaffold is a well-established pharmacophore for DAT inhibitors. The stereochemistry at the 2-position of the pyrrolidine ring is known to be a critical determinant of activity at monoamine transporters.

It is highly probable that (R)-2-(3-Fluorophenyl)pyrrolidine was synthesized and resolved as part of a research program aimed at developing selective dopamine reuptake inhibitors.[2] Such compounds have therapeutic potential for a range of CNS disorders. The (R)-enantiomer would have been compared to its (S)-counterpart to establish the stereochemical requirements for optimal DAT affinity and selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

The 3-fluorophenyl group likely contributes to both the binding affinity and the pharmacokinetic profile of the molecule. The fluorine atom can participate in favorable interactions within the binding pocket of the DAT and may also block potential sites of metabolism, thereby increasing the compound's half-life in the body.[4]

Conclusion and Future Perspectives

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate stands as a testament to the principles of modern medicinal chemistry, where the strategic combination of privileged scaffolds, stereochemical control, and fluorine substitution is employed to create molecules with potential therapeutic value. While its specific discovery and development history may not be fully transparent in the public domain, its chemical structure and the context of CNS drug discovery strongly point to its role as a tool for investigating and developing novel dopamine reuptake inhibitors.

The synthesis and resolution of this compound highlight the enduring importance of classical techniques like diastereomeric salt formation with natural chiral resolving agents such as L-tartaric acid. For researchers and drug development professionals, (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate serves as a valuable chiral building block for the synthesis of more complex molecules targeting the dopaminergic system and other CNS targets.

Future work in this area will likely continue to explore the structure-activity relationships of fluorinated 2-arylpyrrolidines, with a focus on achieving greater selectivity for different dopamine receptor subtypes and transporters, as well as optimizing pharmacokinetic and pharmacodynamic profiles to develop safer and more effective treatments for a range of neurological and psychiatric disorders.

References

[2] Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008-12-01. [Link]

[7] Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules. [Link]

Unlock Chiral Purity: Dibenzoyl-L-tartaric Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

[4] Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters. [Link]

[9] Chiral tartaric acids derivatives and preparation method thereof. Google Patents.

[8] Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. MDPI. 2019-03-05. [Link]

[10] Dopamine D>4> Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of medicinal chemistry. [Link]

[5] The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology. 2018-09-10. [Link]

[11] Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry. 2000-02-10. [Link]

[12] Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry. [Link]

[13] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021-08-10. [Link]

[6] Synthesis of pyrrolidine. Google Patents.

[14] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023-09-05. [Link]

[15] Recent insights about pyrrolidine core skeletons in pharmacology. PMC. 2023-09-06. [Link]

[16] DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. ResearchGate. [Link]

[17] Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology, Biochemistry and Behavior. [Link]

[18] Novel 2-substituted cocaine analogs: binding properties at dopamine transport sites in rat striatum. Journal of Medicinal Chemistry. [Link]

[19] Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. 2023-07-19. [Link]

[20] Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists. bioRxiv. 2021-10-07. [Link]

[21] Novel 2-substituted cocaine analogs: uptake and ligand binding studies at dopamine, serotonin and norepinephrine transport sites in the rat brain. The Journal of Pharmacology and Experimental Therapeutics. [Link]

[22] Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. [Link]

[3] Serotonin–dopamine reuptake inhibitor. Wikipedia. [Link]

[23] Synthesis of pyrrolidine compounds. Google Patents.

[24] OPTICALLY ACTIVE PYRROLIDINE COMPOUND AND METHOD FOR PRODUCING SAME. Google Patents. [Link]

[25] Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate. The American Journal of Psychiatry. [Link]

[26] 2-pyrrolidine phenylhydrazides antibacterial agents. Google Patents.

[27] Production of pyrrolidine. Google Patents.

Sources

- 1. enamine.net [enamine.net]

- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN101239913A - Chiral tartaric acids derivatives and preparation method thereof - Google Patents [patents.google.com]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 2-substituted cocaine analogs: binding properties at dopamine transport sites in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Novel 2-substituted cocaine analogs: uptake and ligand binding studies at dopamine, serotonin and norepinephrine transport sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]

- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 25. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents - Google Patents [patents.google.com]

- 27. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analogs of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate

Foreword: Unlocking the Potential of a Privileged Scaffold

The (R)-2-(3-Fluorophenyl)pyrrolidine scaffold represents a cornerstone in modern medicinal chemistry, particularly for neurologically active agents. Its inherent chirality, coupled with the electronic properties of the fluorophenyl ring, provides a unique three-dimensional framework for potent and selective interactions with various biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of its structural analogs. As a senior application scientist, my aim is to not only present established protocols but to also provide the underlying scientific rationale, empowering you to make informed decisions in your own research endeavors.

The Core Moiety: (R)-2-(3-Fluorophenyl)pyrrolidine

The parent compound, (R)-2-(3-Fluorophenyl)pyrrolidine, is a chiral amine characterized by a pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group[1]. The L-tartrate salt is commonly used for its favorable physicochemical properties, aiding in purification and handling of the chiral amine[2][3]. The stereochemistry at the C2 position of the pyrrolidine ring is crucial for its biological activity, a recurring theme in the exploration of its analogs.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H12FN (Free Base) | [1] |

| Molecular Weight | 165.21 g/mol (Free Base) | [1] |

| Molecular Formula | C14H18FNO6 (L-Tartrate Salt) | [2] |

| Molecular Weight | 315.3 g/mol (L-Tartrate Salt) | [2] |

| Physical Form | White to off-white solid | [2] |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; (2R)-2-(3-fluorophenyl)pyrrolidine | [2] |

The Significance of the L-Tartrate Salt

The use of L-tartaric acid in the resolution of racemic 2-(3-fluorophenyl)pyrrolidine is a classic example of diastereomeric salt formation[4]. The interaction between the chiral amine and the chiral acid forms two diastereomeric salts with different solubilities, allowing for their separation by crystallization. The resulting (R)-amine-L-tartrate salt is often a stable, crystalline solid, which is advantageous for purification, storage, and formulation[3]. The crystal structure of tartrate salts reveals extensive hydrogen bonding networks, contributing to their stability[5][6].

Strategic Design of Structural Analogs

The design of analogs of (R)-2-(3-Fluorophenyl)pyrrolidine is guided by the desire to modulate its potency, selectivity, and pharmacokinetic properties for specific biological targets. The primary points of modification are the pyrrolidine nitrogen, the phenyl ring, and the pyrrolidine ring itself.

// Center Node Core [label="(R)-2-(3-Fluorophenyl)pyrrolidine", pos="0,0!", fillcolor="#4285F4", width=2.5];

// Modification Points N_Mod [label="N-Substitution\n(Alkylation/Arylation)", pos="-3,2!", fillcolor="#EA4335", width=2]; Phenyl_Mod [label="Phenyl Ring Substitution", pos="3,2!", fillcolor="#FBBC05", width=2]; Pyrrolidine_Mod [label="Pyrrolidine Ring Modification", pos="0,-3!", fillcolor="#34A853", width=2];

// Edges from Core Core -- N_Mod [label=" Modulate Potency & Lipophilicity"]; Core -- Phenyl_Mod [label=" Fine-tune Selectivity & Potency"]; Core -- Pyrrolidine_Mod [label=" Alter Conformation & Vector"];

// Sub-points for N-Substitution N_Sub_Alk [label="Alkyl Chains", pos="-4.5,3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; N_Sub_Aryl [label="Aryl/Heteroaryl Groups", pos="-1.5,3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; N_Mod -- N_Sub_Alk; N_Mod -- N_Sub_Aryl;

// Sub-points for Phenyl Ring Phenyl_Sub_Pos [label="Positional Isomers (2-F, 4-F)", pos="1.5,3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenyl_Sub_Elec [label="Electronic Effects (e.g., -Cl, -OCH3)", pos="4.5,3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenyl_Mod -- Phenyl_Sub_Pos; Phenyl_Mod -- Phenyl_Sub_Elec;

// Sub-points for Pyrrolidine Ring Pyrrolidine_Sub [label="C3, C4, C5 Substitution", pos="-1.5,-4.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine_Ring [label="Ring Expansion/Contraction", pos="1.5,-4.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine_Mod -- Pyrrolidine_Sub; Pyrrolidine_Mod -- Pyrrolidine_Ring; }

Figure 1: Strategic modification points for analog design of (R)-2-(3-Fluorophenyl)pyrrolidine.Synthesis Methodologies: A Practical Guide

The synthesis of analogs can be broadly categorized into the construction of the substituted pyrrolidine core and the subsequent functionalization of the parent scaffold.

Asymmetric Synthesis of the 2-Arylpyrrolidine Core

Achieving the desired (R)-stereochemistry is paramount. One effective method involves the asymmetric reduction of a cyclic imine precursor.

Protocol 1: Asymmetric Synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine

}

Figure 2: General workflow for the asymmetric synthesis of the core scaffold.Step-by-Step Methodology:

-

Cyclization: 4-Chloro-1-(3-fluorophenyl)butan-1-one is reacted with a source of ammonia (e.g., ammonia in methanol) under pressure to facilitate intramolecular cyclization to the corresponding cyclic imine, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole.

-

Rationale: This intramolecular cyclization is a robust method for forming the five-membered pyrrolidine ring.

-

-

Asymmetric Reduction: The resulting imine is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to stereoselectively form (R)-2-(3-fluorophenyl)pyrrolidine.

-

Rationale: The choice of chiral catalyst is critical to induce the desired stereochemistry. This method often provides high enantiomeric excess.

-

-

Chiral Resolution (Alternative to Asymmetric Reduction): If a racemic synthesis is performed, the resulting (±)-2-(3-fluorophenyl)pyrrolidine is dissolved in a suitable solvent (e.g., ethanol) and treated with L-(+)-tartaric acid. The diastereomeric salt of the (R)-enantiomer preferentially crystallizes and can be isolated by filtration[4].

-

Rationale: This is a cost-effective and scalable method for obtaining the desired enantiomer. The choice of solvent is crucial for achieving good separation of the diastereomeric salts.

-

N-Alkylation and N-Arylation of the Pyrrolidine Core

Modification of the pyrrolidine nitrogen is a common strategy to introduce diverse functionality and modulate the pharmacological profile.

Protocol 2: N-Benzylation of (R)-2-(3-Fluorophenyl)pyrrolidine

-

Reaction Setup: To a solution of (R)-2-(3-fluorophenyl)pyrrolidine (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-benzyl-(R)-2-(3-fluorophenyl)pyrrolidine[7].

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, a reaction vessel is charged with (R)-2-(3-fluorophenyl)pyrrolidine (1.2 eq), an aryl halide (e.g., 4-chlorotoluene, 1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq). Anhydrous toluene is added, and the vessel is sealed.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-aryl derivative.

-

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

-

Structure-Activity Relationships (SAR) and Therapeutic Applications

The 2-arylpyrrolidine scaffold is a privileged structure for targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors[8][9].

Dopamine Receptor Antagonists

Many analogs of (R)-2-(3-Fluorophenyl)pyrrolidine have been investigated as dopamine D2 and D3 receptor antagonists for the treatment of psychosis and substance use disorders[10].

Key SAR Insights:

-

N-Substitution: N-alkylation with small alkyl groups is often detrimental to binding affinity. However, introducing a linker and a secondary pharmacophore can significantly improve affinity[8]. For instance, N-benzyl substitution can be well-tolerated[11].

-

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. Electron-withdrawing groups are often favored. The 3-fluoro substituent in the parent compound contributes to its binding profile.

-

Pyrrolidine Ring Modifications: Altering the substitution pattern on the pyrrolidine ring or expanding the ring size can lead to a loss of affinity, highlighting the importance of the core scaffold's conformation[8].

Table 1: SAR of N-Substituted (R)-2-(Aryl)pyrrolidine Analogs as Dopamine D2/D3 Receptor Ligands

| Compound | R1 (N-substituent) | Ar | D2 Ki (nM) | D3 Ki (nM) | Reference |

| 1 | -H | 3-F-Ph | - | - | - |

| 2a | -CH2-Ph | 3-F-Ph | ~1-10 | ~1-10 | [11] |

| 2b | -CH2-(4-F-Ph) | 3-F-Ph | ~1-5 | ~1-5 | [11] |

| 3 | -CH2CH2-Ph | 3-F-Ph | >100 | >100 | [8] |

Note: Approximate values are provided based on trends reported in the literature.

Serotonin Transporter (SERT) Inhibitors

Modification of the 2-arylpyrrolidine scaffold has also yielded potent serotonin reuptake inhibitors (SRIs), which are used in the treatment of depression and anxiety disorders[12].

Key SAR Insights:

-

N-Substitution: The nature of the N-substituent is a key determinant of SERT affinity and selectivity over other monoamine transporters[13].

-

Phenyl Ring Substitution: Substitution on the phenyl ring can modulate potency and selectivity. For example, 4-chloro or 3,4-dichloro substitution on the phenyl ring can lead to potent SERT inhibitors[13].

-

Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and improve properties[8].

Table 2: SAR of 2-(Substituted Phenyl)pyrrolidine Analogs as SERT Inhibitors

| Compound | Ar | N-Substituent | SERT Ki (nM) | Reference |

| 4a | 4-Cl-Ph | -H | ~50-100 | [12] |

| 4b | 3,4-diCl-Ph | -H | ~10-50 | [13] |

| 4c | 4-CF3-Ph | -H | ~20-80 | [12] |

| 5 | 3-F-Ph | -CH3 | >100 | [13] |

Note: Approximate values are provided based on trends reported in the literature.

In Vivo Evaluation and Preclinical Models

Promising analogs are typically evaluated in animal models of CNS disorders to assess their efficacy and side-effect profiles.

Commonly Used Animal Models:

-

Psychosis: Models such as amphetamine-induced hyperlocomotion and conditioned avoidance response are used to evaluate the antipsychotic potential of dopamine receptor antagonists[14].

-

Depression: The forced swim test and tail suspension test are common models for assessing the antidepressant-like effects of SERT inhibitors[12].

-

Pharmacokinetics: Studies in rodents are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are crucial for their development as drugs.

Conclusion and Future Directions

The (R)-2-(3-Fluorophenyl)pyrrolidine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The synthetic versatility of this core allows for extensive exploration of the surrounding chemical space. Future research will likely focus on:

-

Fine-tuning selectivity: Designing analogs with improved selectivity for specific receptor subtypes to minimize off-target effects.

-

Multi-target-directed ligands: Developing single molecules that modulate multiple targets involved in a particular disease pathology.

-

PET Ligand Development: The incorporation of positron-emitting isotopes (e.g., 18F) into potent and selective analogs can provide valuable tools for in vivo imaging of target engagement in the brain.

This guide has provided a framework for understanding and exploring the rich chemistry and pharmacology of (R)-2-(3-Fluorophenyl)pyrrolidine analogs. By leveraging the principles of rational drug design and robust synthetic methodologies, the full therapeutic potential of this remarkable scaffold can be realized.

References

-

Crystal structures of dextrorotatory and racemic sodium ammonium tartrate. Journal of the Chemical Society, Dalton Transactions. [Link]

-

2-(3-Fluorophenyl)pyrrolidine. PubChem. [Link]

-

Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry. [Link]

-

Dissymmetric (chiral) crystal forms of sodium ammonium tartrate as... ResearchGate. [Link]

-

Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. Crystal Growth & Design. [Link]

-

In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders. Neuropharmacology. [Link]

-

Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

- Method for preparing N-benzyl-3-pyrrolidone.

- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

-

Formation of chiral surface with enantiomeric tartaric acid on gemini-structured self-assembled monolayers. Journal of Nanoscience and Nanotechnology. [Link]

-

Anti-tumor effect of 3-amino-N-substituted-pyrrolidine-2,5-dione-N-mustard hydrochloride. Anticancer Drugs. [Link]

-

Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Synthesis of c) N-Benzyl-3-hydroxymethyl-pyrrolidine. PrepChem.com. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]

-

Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition. MDPI. [Link]

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. [Link]

-

Unveiling Five Naked Structures of Tartaric Acid. Angewandte Chemie International Edition. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. [Link]

-

Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

-

3-(3-Fluorophenyl)pyrrolidine hydrochloride. PubChem. [Link]

-

The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. ResearchGate. [Link]

-

Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ResearchGate. [Link]

-

Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters. [Link]

-

Tartrate. PubChem. [Link]

Sources

- 1. 2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 3912402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-(3-Fluorophenyl)pyrrolidine L-Tartrate | 1391463-17-4 [sigmaaldrich.com]

- 3. Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of dextrorotatory and racemic sodium ammonium tartrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate: A Technical Guide to Stereochemistry, Resolution, and Application

A Whitepaper for Drug Discovery and Development Professionals

Abstract

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is a critical chiral building block in modern medicinal chemistry. Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredients (APIs) it is used to synthesize. This technical guide provides an in-depth analysis of the molecule's core stereochemical features, the principles and practicalities of its chiral resolution, and the analytical methodologies required for its stereochemical verification. Authored for researchers, chemists, and drug development professionals, this document explains the causality behind the protocols, offering field-proven insights into the synthesis and application of this vital chiral intermediate.

The Imperative of Chirality in Modern Drug Design

The vast majority of biological molecules, including receptors, enzymes, and nucleic acids, are chiral. Consequently, the interaction between a small molecule drug and its biological target is often highly stereospecific. The two non-superimposable mirror images of a chiral drug, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or contribute to undesirable side effects.

The pyrrolidine ring is a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1] Its non-planar, five-membered saturated ring structure allows for a three-dimensional exploration of pharmacophore space that is crucial for specific biological interactions.[2] When substituted, as in 2-(3-Fluorophenyl)pyrrolidine, a stereocenter is created, making control over the absolute stereochemistry a critical aspect of the drug design and manufacturing process.

(R)-2-(3-Fluorophenyl)pyrrolidine: Molecular Profile

Structure and Stereocenter

(R)-2-(3-Fluorophenyl)pyrrolidine possesses a single chiral center at the C2 position of the pyrrolidine ring. The absolute configuration is designated "R" (from the Latin rectus, for right) according to the Cahn-Ingold-Prelog (CIP) priority rules. The 3-fluorophenyl substituent is a key feature, as the fluorine atom can modulate the molecule's lipophilicity and engage in specific hydrogen bonding or dipole interactions at the target binding site, enhancing potency and selectivity.[3]

The Role of the L-Tartrate Salt

The molecule is typically supplied as its L-tartrate salt. This serves two primary purposes:

-

Chiral Resolution : As will be detailed, L-tartaric acid is the resolving agent used to separate the (R)-enantiomer from its racemic mixture.[4][5]

-

Stability and Handling : Converting the free base, which can be a liquid or low-melting solid[6], into a crystalline salt improves its stability, shelf-life, and handling characteristics, making it more suitable for pharmaceutical manufacturing processes.

The Core of Enantiomeric Purity: Chiral Resolution

The most common and industrially scalable method for obtaining a single enantiomer is through the resolution of a racemic mixture. This is achieved by using a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers.[7] Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation.[8]

Principle of Diastereomeric Salt Formation

L-tartaric acid is an enantiomerically pure, naturally occurring dicarboxylic acid. When the basic racemic 2-(3-fluorophenyl)pyrrolidine is reacted with L-(+)-tartaric acid, two diastereomeric salts are formed:

-

(R)-2-(3-Fluorophenyl)pyrrolidinium L-tartrate

-

(S)-2-(3-Fluorophenyl)pyrrolidinium L-tartrate

These salts, having different three-dimensional structures, pack differently in a crystal lattice, resulting in different solubilities in a given solvent system.[8] This difference is the key to their separation.

Mechanism of Separation: Fractional Crystallization

The process of fractional crystallization exploits the differential solubility of the diastereomeric salts. By carefully selecting a solvent (or solvent mixture) and controlling the temperature, conditions can be established where the less soluble diastereomer selectively crystallizes out of the solution, while the more soluble one remains in the mother liquor. For this specific pair, the (R)-amine / L-tartrate salt is typically the less soluble species, allowing for its isolation via filtration.

The efficiency of this separation is the cornerstone of achieving high enantiomeric purity. It is a self-validating system; successful crystallization inherently isolates the desired diastereomer based on its fundamental physical properties.

Caption: Workflow for Chiral Resolution via Fractional Crystallization.

Experimental Protocol: Resolution and Liberation

This protocol describes a representative lab-scale procedure. Industrial processes are optimized for scale, yield, and solvent recovery.

Objective: To isolate (R)-2-(3-Fluorophenyl)pyrrolidine from a racemic mixture.

Materials:

-

Racemic 2-(3-Fluorophenyl)pyrrolidine

-

L-(+)-Tartaric acid (1.0 equivalent)

-

Ethanol (or other suitable solvent)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, filtration apparatus, and rotary evaporator

Methodology:

-

Salt Formation:

-

Dissolve racemic 2-(3-fluorophenyl)pyrrolidine (1.0 eq) in a minimal amount of warm ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in warm ethanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate may begin to form immediately.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in an ice bath to maximize crystallization. Causality: Slow cooling promotes the formation of larger, purer crystals, minimizing the inclusion of the more soluble (S)-diastereomer.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove residual mother liquor containing the soluble (S)-diastereomer salt.

-

Dry the crystals. At this stage, the material is (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate. An optional recrystallization step can be performed to further enhance diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in water.

-

Add aqueous NaOH solution dropwise with vigorous stirring until the pH is strongly basic (pH > 12). This neutralizes the tartaric acid and deprotonates the pyrrolidinium ion to liberate the free amine.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Isolation:

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, (R)-2-(3-Fluorophenyl)pyrrolidine, as an oil or solid.

-

Analytical Verification of Stereochemical Purity

Confirming the enantiomeric excess (e.e.) and absolute configuration is a non-negotiable quality control step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.[9] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

-

Principle: The CSP creates a temporary diastereomeric complex with each enantiomer. The differences in the stability of these transient complexes cause one enantiomer to elute from the column faster than the other.[10]

-

Typical Method:

-

Column: A polysaccharide-based CSP (e.g., Chiralcel OD-H) is often effective for this class of compounds.[11]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., ethanol or isopropanol) is common. A small amount of a basic additive (e.g., triethylamine) is often required to improve peak shape for basic analytes.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[11]

-

-

Data Interpretation: The enantiomeric excess is calculated from the peak areas of the R- and S-enantiomers:

-

e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Polarimetry

Optical rotation measures the extent to which a chiral compound rotates plane-polarized light. While less precise than chiral HPLC for determining e.e., it is a rapid and essential technique for confirming the identity of the bulk material. The (R)-enantiomer will rotate light in one direction, while the (S)-enantiomer rotates it equally in the opposite direction.[12]

| Property | Description | Typical Value/Observation |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid compound with (2R)-2-(3-fluorophenyl)pyrrolidine (1:1)[13] | N/A |

| CAS Number | 1391463-17-4[13] | N/A |

| Molecular Weight | 315.3 g/mol [13] | N/A |

| Appearance | White to off-white solid[13] | Visual Inspection |

| Optical Rotation | The specific rotation ([α]D) is measured at a defined concentration and temperature. The (R)-enantiomer is expected to have a specific sign of rotation. | Sign and magnitude must match reference standard. |

| Enantiomeric Excess | Determined by Chiral HPLC. | Typically ≥98% for pharmaceutical use. |

Table 1: Key Physicochemical and Stereochemical Properties.

Applications in Medicinal Chemistry